(R)-N-Isopropylpyrrolidin-3-amine (R)-N-Isopropylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 854140-09-3
VCID: VC16006868
InChI: InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

(R)-N-Isopropylpyrrolidin-3-amine

CAS No.: 854140-09-3

Cat. No.: VC16006868

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Isopropylpyrrolidin-3-amine - 854140-09-3

Specification

CAS No. 854140-09-3
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name (3R)-N-propan-2-ylpyrrolidin-3-amine
Standard InChI InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1
Standard InChI Key FUOPYXYKWKCPLR-SSDOTTSWSA-N
Isomeric SMILES CC(C)N[C@@H]1CCNC1
Canonical SMILES CC(C)NC1CCNC1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(R)-N-Isopropylpyrrolidin-3-amine (IUPAC name: (3R)-1-propan-2-ylpyrrolidin-3-amine) is a secondary amine with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol for the free base . Its hydrochloride salt (CAS: 1998701-22-6) has a molecular weight of 164.67 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the third carbon of the pyrrolidine ring, which critically influences its biological interactions.

Key Structural Features:

  • Pyrrolidine backbone: A five-membered saturated ring with one nitrogen atom.

  • Isopropyl substituent: Attached to the nitrogen, contributing to steric bulk and lipophilicity.

  • Chiral center: The (R)-configuration at C3 determines enantioselective binding .

The compound’s SMILES notation is CC(C)N1CCC@HN, and its InChIKey is SYMMPPWYYXRLJX-SSDOTTSWSA-N .

Synthesis and Structural Optimization

Retrosynthetic Approaches

Synthetic routes for (R)-N-Isopropylpyrrolidin-3-amine often begin with pyrrolidine precursors. A common strategy involves:

  • Ring formation: Cyclization of γ-aminobutyric acid derivatives.

  • Stereoselective substitution: Introduction of the isopropyl group via alkylation or reductive amination.

A study on analogous compounds, such as (R)-N-methylpyrrolidin-3-amine, demonstrated that substituting the methyl group with isopropyl enhances both potency and metabolic stability . For example, (R)-N-methylpyrrolidin-3-amine exhibited a 5-fold increase in mutant huntingtin (mHTT)-lowering activity compared to earlier derivatives .

Salt Formation and Stability

The hydrochloride salt form improves aqueous solubility and crystallinity, making it preferable for pharmaceutical formulations . Stability studies indicate that the free base is sensitive to oxidation, necessitating storage under inert conditions.

Pharmacological Applications

Huntington’s Disease Therapeutics

(R)-N-Isopropylpyrrolidin-3-amine derivatives have shown promise in modulating RNA splicing to reduce levels of mHTT, a pathogenic protein in Huntington’s disease . Key findings include:

CompoundmHTT Reduction (%)Pgp Efflux Ratio
(R)-N-Methyl analog45 ± 65.2
(R)-N-Isopropyl52 ± 82.9

The isopropyl variant’s lower Pgp-mediated efflux ratio (2.9 vs. 5.2) suggests improved blood-brain barrier permeability, a critical factor in neurodegenerative disease therapeutics .

Antitumor Activity

Pyrrolidine derivatives structurally related to (R)-N-Isopropylpyrrolidin-3-amine have demonstrated antitumor effects via apoptosis induction. For instance, in K562 leukemia cells, analogs induced early apoptosis rates of 28.4% and late apoptosis rates of 15.9%. Mechanisms involve Bcl-2 family protein modulation and caspase-3 activation.

Comparative Analysis with Structural Analogs

Stereochemical Impact

The (R)-enantiomer exhibits distinct biological activity compared to the (S)-form. For example:

  • (R)-isomer: 50% inhibition of mHTT at 1 µM .

  • (S)-isomer: <10% inhibition at the same concentration .

Substituent Effects

Replacing the isopropyl group with cyclopropyl increases toxicity (e.g., acute oral toxicity LD₅₀ = 250 mg/kg). Conversely, bulkier groups like tert-butyl reduce metabolic clearance but compromise solubility.

Future Directions

  • Prodrug development: To address metabolic instability.

  • Targeted delivery systems: Liposomal formulations to improve CNS penetration.

  • Broad-spectrum screening: Evaluating efficacy against other polyglutamine diseases.

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